molecular formula C11H15FN2 B1598989 N-(3-fluorophenyl)piperidin-4-amine CAS No. 886506-63-4

N-(3-fluorophenyl)piperidin-4-amine

Cat. No. B1598989
CAS RN: 886506-63-4
M. Wt: 194.25 g/mol
InChI Key: OLIDKJBMRLAXQA-UHFFFAOYSA-N
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Description

“N-(3-fluorophenyl)piperidin-4-amine” is a compound that belongs to the piperidine family. It is composed of a benzene ring with a fluorine atom attached to the third carbon, and a piperidine ring attached to the nitrogen atom .


Synthesis Analysis

The synthesis of compounds similar to “N-(3-fluorophenyl)piperidin-4-amine” is typically done by reacting the ring structure as a base, 4-ANPP also called 4-anilino-N-phenethylpiperidine and despropionylfentanyl . 4-ANPP acts as a base because of its two amine nitrogens, the secondary amine acts as a base to react with an organic acid which condenses into an amide .


Molecular Structure Analysis

The molecular structure of “N-(3-fluorophenyl)piperidin-4-amine” is composed of a benzene ring with a fluorine atom attached to the third carbon, and a piperidine ring attached to the nitrogen atom .


Chemical Reactions Analysis

“N-(3-fluorophenyl)piperidin-4-amine” has been studied in the context of liquid chromatography and electrochemical detection. Research in this area focuses on derivatization methods for amines, improving detection limits, and understanding the electrochemical behavior of these compounds.


Physical And Chemical Properties Analysis

“N-(3-fluorophenyl)piperidin-4-amine” is a white crystalline solid. It has a molecular weight of 230.71 .

Scientific Research Applications

Drug Design and Synthesis

“N-(3-Fluorophenyl)piperidin-4-amine” is a significant synthetic fragment for designing drugs . Its derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Pharmacological Applications

Piperidine derivatives, including “N-(3-Fluorophenyl)piperidin-4-amine”, have wide-ranging pharmacological applications . The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety have been covered in recent scientific literature .

Photophysical Properties

“N-(3-Fluorophenyl)piperidin-4-amine” is studied in the context of its photophysical properties. Researchers have investigated the fluorescence quantum yield and lifetime of compounds, including those with tertiary amine groups like piperidin-4-amine, in various solvents.

Antioxidant Action

Piperidine-containing compounds, such as “N-(3-Fluorophenyl)piperidin-4-amine”, show powerful antioxidant action because of their capability of hindering or suppressing free radicals .

Alkaloid Presence

“N-(3-Fluorophenyl)piperidin-4-amine” is a true alkaloid having piperidine moiety, found in plants of the Piperaceae family .

Material Science

“N-(3-Fluorophenyl)piperidin-4-amine” can be used in material science due to its unique chemical properties . Its hydrochloride salt form has a molecular weight of 230.71 .

Safety and Hazards

“N-(3-fluorophenyl)piperidin-4-amine” should be handled with care to avoid contact with skin and eyes . It should be stored at room temperature . In case of accidental release, spills should be prevented from entering sewers, watercourses, or low areas .

Future Directions

Piperidine derivatives, including “N-(3-fluorophenyl)piperidin-4-amine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

N-(3-fluorophenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13-14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIDKJBMRLAXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406494
Record name N-(3-fluorophenyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886506-63-4
Record name N-(3-fluorophenyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1,1-dimethylethyl 4-[(3-fluorophenyl)amino]-1-piperidinecarboxylate (D3) (2.30 g) in 2M HCl (5 ml) and 1,4-dioxane (40 ml) was heated at 70° C. with stirring overnight. On cooling, the solvent was removed in vacuo and the residue diluted with 2M NaOH solution and extracted with 9:1 EtOAc/tBuOH (×2). The organics were dried (MgSO4) and concentrated in vacuo to give the title compound as a yellow solid (1.33 g). δH (CDCl3, 250 MHz) 7.07 (1H, q), 6.33 (3H, m), 3.83 (1H, br s), 3.33 (1H, br s), 3.12 (2H, m), 2.71 (2H, m), 2.04 (2H, m), 1.30 (2H, m).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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